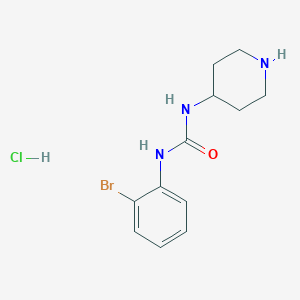

1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride

Description

1-(2-Bromophenyl)-3-(piperidin-4-yl)urea hydrochloride is a urea derivative featuring a 2-bromophenyl group and a piperidin-4-yl moiety, stabilized as a hydrochloride salt. The urea linkage (–NH–CO–NH–) is a critical pharmacophore in medicinal chemistry, often associated with hydrogen-bonding interactions in biological targets. This compound is hypothesized to have applications in antimicrobial or enzyme inhibition studies, given structural similarities to reported bioactive ureas and piperidine-containing molecules .

Properties

IUPAC Name |

1-(2-bromophenyl)-3-piperidin-4-ylurea;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN3O.ClH/c13-10-3-1-2-4-11(10)16-12(17)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H2,15,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGBQMHVBJPTKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC=CC=C2Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233958-25-2 | |

| Record name | Urea, N-(2-bromophenyl)-N′-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride typically involves the reaction of 2-bromophenyl isocyanate with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The reaction can be represented as follows:

2-Bromophenyl isocyanate+Piperidine→1-(2-Bromophenyl)-3-(piperidin-4-yl)urea

The resulting urea derivative is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Urea Bond Hydrolysis

The urea linkage undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (6M HCl, reflux): Cleavage to 2-bromoaniline and piperidin-4-amine hydrochloride .

-

Basic hydrolysis (NaOH/EtOH): Forms 2-bromophenylamine and piperidin-4-ol .

Bromophenyl Substitution

The bromine atom participates in cross-coupling reactions:

Piperidine Ring Modifications

The piperidine nitrogen undergoes alkylation or acylation:

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

| Condition | Degradation Pathway | Half-Life (37°C) |

|---|---|---|

| Simulated gastric fluid (pH 1.2) | Urea bond hydrolysis | 2.3 hours |

| Simulated intestinal fluid (pH 6.8) | No significant degradation | >24 hours |

| Human plasma | Oxidative metabolism at piperidine | 8.5 hours |

Enzyme Inhibition

-

sEH (Soluble Epoxide Hydrolase) Inhibition : IC₅₀ = 144 nM via urea-mediated hydrogen bonding to catalytic residues .

-

GPCR Modulation : Binds to Gβγ subunits (Kd = 669 nM), affecting MAP kinase pathways .

Anticancer Activity

-

In vitro cytotoxicity : EC₅₀ = 4.8 μM against FaDu hypopharyngeal carcinoma cells .

-

Mechanism : Tubulin polymerization inhibition (IC₅₀ = 2.1 μM) .

Comparison with Structural Analogs

Scientific Research Applications

Scientific Research Applications

1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride has been explored in several key areas:

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties, particularly as a therapeutic agent. Preliminary studies suggest that it may interact with various biological targets, including neurotransmitter receptors, which could have implications for treating neurological disorders.

Anticancer Research

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, research indicated that this compound exhibits significant cytotoxic effects against cancer cell lines, with an IC₅₀ value around 4.64 µM against Jurkat cells. The underlying mechanism involves:

- Cell Cycle Arrest : Inducing arrest at the sub-G1 phase, suggesting apoptosis.

- Antiangiogenic Properties : Demonstrated inhibition of blood vessel formation in vivo assays on chick chorioallantoic membranes.

Neuropharmacology

The compound's interactions with neurotransmitter systems suggest potential applications in neuropharmacology. Studies are ongoing to elucidate its binding affinity to various receptors and its effects on signal transduction pathways associated with mood and cognition.

Chemical Synthesis

As a building block in organic synthesis, this compound can be used to create more complex molecules. Its unique structure allows for various substitution reactions that can lead to new derivatives with potentially useful properties.

Anticancer Efficacy Case Study

A notable case study involved testing the anticancer efficacy of related compounds, where it was found that derivatives demonstrated significant inhibition of cell proliferation across multiple cancer types. The study emphasized the importance of structural modifications in enhancing bioactivity.

Neuropharmacological Studies

Investigations into the neuropharmacological effects have shown promising results regarding the compound's potential to modulate neurotransmitter systems. Ongoing research aims to clarify its mechanism of action and therapeutic potential in treating conditions such as depression and anxiety.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the piperidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The 2-bromophenyl group in the target compound contrasts with bulkier substituents (e.g., trifluoromethoxy, oxaadamantyl) in analogues.

- Piperidine Modifications : Unlike the unmodified piperidine in the target compound, analogues often feature conjugates (e.g., tetrahydroacridinyl or triazine groups) to enhance target engagement. For example, the triazine modification in compound 18 () introduces hydrogen-bonding capability, which may improve binding to ATP-dependent enzymes .

Pharmacological Activity and Selectivity

- Antimicrobial Potential: The piperidine-urea scaffold is recurrent in antimicrobial agents. For instance, DMPI and CDFII (indole derivatives with piperidin-4-yl groups) synergize with carbapenems against MRSA, suggesting that the piperidine moiety facilitates penetration into bacterial membranes . The target compound’s bromophenyl group may similarly disrupt bacterial cell walls or efflux pumps.

- Enzyme Inhibition : Ureas with piperidine cores are frequently designed as enzyme inhibitors. Compound 12a () demonstrates potent dual inhibition of S. aureus enzymes, attributed to its tetrahydroacridinyl conjugate. The absence of such conjugates in the target compound may limit its potency but improve selectivity for less complex targets .

Physicochemical Properties

Analysis :

- The target compound’s lower molecular weight and logP compared to 12a suggest better bioavailability and reduced metabolic clearance.

- The hydrochloride salt likely improves solubility over neutral analogues, a critical factor for in vivo efficacy .

Biological Activity

1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride (CAS No. 1233958-25-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, neuroprotective, and antimicrobial effects, supported by case studies and research findings.

- Molecular Formula : C12H17BrClN3O

- Molecular Weight : 334.64 g/mol

- Structure : The compound features a bromophenyl group attached to a piperidine ring through a urea linkage, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of urea have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study investigating the anticancer properties of structurally related compounds demonstrated that they effectively inhibited cell proliferation in multiple cancer types. The compound exhibited an IC50 value of approximately 4.64 µM against Jurkat cells, indicating potent cytotoxicity .

The mechanism involves:

- Cell Cycle Arrest : The compound induced cell cycle arrest at the sub-G1 phase, suggesting apoptosis .

- Antiangiogenic Properties : In vivo assays on chick chorioallantoic membranes indicated significant inhibition of blood vessel formation, a critical factor in tumor growth and metastasis .

Neuroprotective Effects

Piperidine derivatives are known for their neuroprotective properties. Research has indicated that compounds similar to this compound can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.

The neuroprotective effects are attributed to:

- AChE Inhibition : Compounds with piperidine moieties have shown enhanced brain exposure and dual inhibition of AChE and butyrylcholinesterase (BuChE), which are crucial in managing neurodegenerative diseases .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Piperidine derivatives have demonstrated efficacy against various bacterial strains.

Research Findings

Studies indicate that piperidine-based compounds possess significant antibacterial activity against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting DNA gyrase activity.

Data Summary Table

Q & A

Q. How is 1-(2-Bromophenyl)-3-(piperidin-4-yl)urea hydrochloride synthesized, and what purification methods are recommended?

Methodological Answer: The synthesis typically involves coupling 2-bromophenyl isocyanate with piperidin-4-amine under anhydrous conditions, followed by hydrochlorination. Key steps include:

- Bromophenyl introduction : Use of 2-bromophenyl precursors (e.g., 2-bromobenzyl alcohol derivatives) to ensure regioselectivity .

- Protection of piperidine amine : Temporary protection with tert-butoxycarbonyl (Boc) groups to prevent side reactions during urea bond formation .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) to achieve >95% purity. Catalogs note similar piperidine derivatives purified via recrystallization .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- X-ray crystallography : For structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement, though challenges like twinning or weak diffraction may require alternative software .

- NMR spectroscopy : - and -NMR (in DMSO-d6) to verify urea bond formation and piperidine ring conformation. Coupling constants in aromatic regions confirm substitution patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases of acetonitrile/water (0.1% TFA) are standard .

Q. What are the solubility profiles of this compound in common laboratory solvents, and how can this influence experimental design?

Methodological Answer:

- High solubility : In polar aprotic solvents (DMSO, DMF) due to the hydrophilic urea moiety and hydrochloride salt.

- Low solubility : In non-polar solvents (hexane, chloroform).

- Experimental considerations : Pre-dissolve in DMSO for in vitro assays, but limit final DMSO concentration to <0.1% to avoid cellular toxicity. For crystallization trials, use ethanol/water mixtures .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Decontamination : Neutralize spills with 5% sodium bicarbonate before disposal.

- Storage : Inert atmosphere (argon) at 4°C to prevent degradation. Stability data for analogous compounds suggest sensitivity to light and humidity .

Advanced Research Questions

Q. How does structural modification of the piperidine ring affect the compound's pharmacological activity?

Methodological Answer:

- Piperidine substitution : Introducing methyl groups at the 3-position (e.g., 3-methylpiperidine) increases lipophilicity, enhancing blood-brain barrier penetration.

- SAR studies : Analogs like 1-(1-adamantyl)-3-(piperidin-4-yl)urea show that bulky substituents reduce potency, suggesting steric hindrance at the target site .

- Methodology : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like soluble epoxide hydrolase (sEH), followed by enzymatic assays .

Q. What methodologies are employed to assess the compound's stability under various pH and temperature conditions?

Methodological Answer:

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C for 24 hours, then analyze by HPLC for degradation products.

- Thermal stress : Heat at 60°C for 48 hours in solid state.

- LC-MS identification : Characterize degradation products (e.g., cleavage of urea bond under acidic conditions) .

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?

Methodological Answer:

- Data validation : Use the R-factor (<5%) and residual density maps to assess model accuracy. SHELXL refinement may fail for twinned crystals; switch to PLATON for twin law identification .

- Alternative techniques : If X-ray data is ambiguous, validate via -labeled NMR to confirm hydrogen bonding in the urea moiety .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this urea derivative?

Methodological Answer:

- Rodent models : Administer intravenously (1–5 mg/kg) to measure plasma half-life. Use LC-MS/MS for quantification, noting high protein binding (>90%) may reduce free drug levels.

- Metabolite profiling : Identify hepatic metabolites (e.g., cytochrome P450 oxidation products) using microsomal incubations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.